3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol
Description
3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3, a methyl group at position 1, and a branched 1-amino-2-methylpropan-2-yl substituent. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol (inferred from structurally related compounds in and ). The compound is classified as a tertiary amine, a class of molecules widely used in pharmaceutical synthesis, catalysis, and material science .
CymitQuimica lists the compound as discontinued, indicating its specialized role in research or niche applications .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-8(2,6-10)9(12)4-5-11(3)7-9/h12H,4-7,10H2,1-3H3 |
InChI Key |
LIWWNXSIRJAHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CCN(C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol typically involves the reaction of aminonitriles with suitable reagents. A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed. The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing, sourcing, and procurement of the necessary raw materials. The process is optimized to ensure high purity and yield, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like palladium, acetic anhydride for O-acylation, and other suitable reagents for cycloaddition processes. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include imidazole and pyrimidine derivatives, which are valuable building blocks for further chemical synthesis and applications .
Scientific Research Applications
3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is extensively used in scientific research due to its unique properties. It is applied in various fields, including:
Chemistry: As a precursor for synthesizing heterocyclic compounds and other complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of advanced materials and chemical intermediates
Mechanism of Action
Comparison with Similar Compounds
Key Observations:
- Stereochemistry: The enantiomer 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol () shares the same molecular formula as the target compound but differs in stereochemistry, which could impact receptor binding or catalytic activity.
- Aromatic vs.
- Functional Groups : The presence of a ketone (e.g., in ’s compound) or additional methyl groups (e.g., ) alters polarity and steric hindrance.
Biological Activity
3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring that is substituted with an amino group and a hydroxyl group. Its molecular formula is C₉H₂₀N₂O, and it has a molecular weight of approximately 172.27 g/mol. The presence of both an amino and a hydroxyl group suggests potential interactions with various biological systems, particularly in pharmacology.
Structural Characteristics
The compound's chiral center contributes to its optical activity, which may influence its biological interactions. The structural uniqueness of this compound positions it as a candidate for further research in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| CAS Number | 1505024-57-6 |
| Chiral Center | Yes |
Neurotransmitter Interaction
Preliminary studies suggest that compounds with similar structural features may exhibit psychoactive properties, indicating potential interactions with neurotransmitter systems. The amino and hydroxyl groups are hypothesized to facilitate binding to receptors involved in neurotransmission, which could influence mood and cognitive functions .
Pharmacological Potential
Research indicates that this compound may have applications in treating neurological disorders due to its structural properties that allow for interaction with neurotransmitter receptors. Its dual functionality (amino and hydroxyl groups) may enhance its biological activity compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals the unique features of this compound:
| Compound Name | Molecular Formula | Key Features | Similarity |
|---|---|---|---|
| 2-Amino-3-Methylpyrrolidine | C₅H₁₃N₂ | Lacks hydroxyl group | 0.75 |
| 4-Hydroxymethylpiperidine | C₇H₁₅NO | Contains hydroxymethyl group instead of amino | 0.72 |
| 3-Methylpyrrolidin-3-ol | C₆H₁₃NO | Similar structure but lacks the second amino group | 0.76 |
| 1-Amino-2-methylpropan-2-ol | C₅H₁₃N | Simpler structure without the pyrrolidine ring | 0.70 |
These comparisons highlight the significance of the unique combination of functional groups in this compound, which may contribute to its distinct biological activity.
Future Directions
Further investigations are required to elucidate the specific mechanisms of action for this compound, including:
- Receptor Binding Affinities : Understanding how this compound interacts with various neurotransmitter receptors.
- Cellular Signaling Pathways : Exploring downstream effects on cellular signaling pathways influenced by this compound.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
